(S)-Isothipendyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Isothipendyl is a chemical compound that belongs to the class of antihistamines. It has been widely used in the treatment of allergies and other related conditions. This compound has also been studied for its potential use in scientific research applications.

Mechanism of Action

(S)-Isothipendyl works by blocking the action of histamine, a chemical that is released by the body in response to an allergen. Histamine is responsible for causing the symptoms of allergies, such as itching, swelling, and redness. By blocking the action of histamine, this compound helps to reduce these symptoms.

Biochemical and Physiological Effects:

This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which helps to reduce the symptoms of allergies. It has also been found to inhibit the production of cytokines, which are responsible for causing inflammation in the body. In addition, this compound has been found to have anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.

Advantages and Limitations for Lab Experiments

(S)-Isothipendyl has several advantages for use in lab experiments. It is a well-studied compound, and its mechanism of action is well understood. It can be easily synthesized in the lab, and its effects can be easily measured. However, there are also some limitations to its use in lab experiments. It has been found to have some toxicity, which can limit its use in certain experiments. In addition, its anticholinergic effects can interfere with some experiments.

Future Directions

There are several future directions for the study of (S)-Isothipendyl. One area of research is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory and anti-allergic effects of this compound. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.

Conclusion:

This compound is a well-studied compound that has potential for use in scientific research applications. It has anti-inflammatory and anti-allergic properties, and has been studied for its potential use in the treatment of various diseases. Its mechanism of action is well understood, and it can be easily synthesized in the lab. However, its toxicity and anticholinergic effects can limit its use in certain experiments. Overall, this compound has the potential to be a valuable tool for scientific research in the future.

Synthesis Methods

(S)-Isothipendyl can be synthesized through a multi-step process. The first step involves the condensation of 4-chloro-2-methylphenol with 4-methylbenzaldehyde in the presence of sodium hydroxide. The resulting product is then subjected to a series of reactions involving reduction, acetylation, and deacetylation to obtain this compound.

Scientific Research Applications

(S)-Isothipendyl has been studied for its potential use in scientific research applications. It has been found to have anti-inflammatory and anti-allergic properties, which make it a potential candidate for the treatment of various diseases such as asthma, atopic dermatitis, and allergic rhinitis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

| { "Design of the Synthesis Pathway": "The synthesis of (S)-Isothipendyl can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzhydrol", "2-Bromo-1-(dimethylamino)ethane", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetone", "Water" ], "Reaction": [ "Step 1: Benzhydrol is reacted with 2-bromo-1-(dimethylamino)ethane in the presence of sodium hydride to form the intermediate product, 1-(benzhydryloxy)-2-(dimethylamino)ethane.", "Step 2: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(benzhydryloxy)-2-(dimethylamino)ethane.", "Step 3: The hydrochloride salt is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is acetylated with acetic anhydride in the presence of sulfuric acid to form the N-acetyl derivative.", "Step 5: The N-acetyl derivative is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 6: The diazonium salt is then treated with sodium bisulfite to form the corresponding sulfonamide.", "Step 7: The sulfonamide is then treated with sodium hydroxide to form (S)-Isothipendyl.", "Step 8: The final product is purified by recrystallization from a suitable solvent such as methanol, ethanol, diethyl ether, chloroform, or acetone." ] } | |

CAS RN |

183287-72-1 |

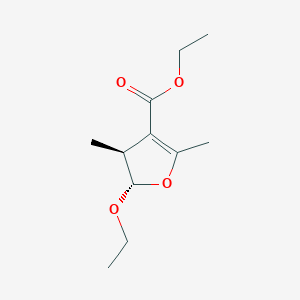

Molecular Formula |

C24H24NOP |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.